Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]-

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS 110113-96-7) is a trans-styrylquinoline derivative bearing a benzoic acid moiety at the para position of the phenyl ring, giving it the molecular formula C₁₈H₁₃NO₂ and a molecular weight of 275.30 g/mol. This compound belongs to the broader 2-styrylquinoline family, a class known for their conjugated π-systems, which impart fluorescence and solvatochromic properties, as well as for their roles as synthetic intermediates toward bioactive molecules.

Molecular Formula C18H13NO2
Molecular Weight 275.3 g/mol
CAS No. 110113-96-7
Cat. No. B3045572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-[2-(2-quinolinyl)ethenyl]-
CAS110113-96-7
Molecular FormulaC18H13NO2
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C18H13NO2/c20-18(21)15-8-5-13(6-9-15)7-11-16-12-10-14-3-1-2-4-17(14)19-16/h1-12H,(H,20,21)
InChIKeyBYCHJWRZXPXCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS 110113-96-7): Core Structural Identity and Procurement Rationale


Benzoic acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS 110113-96-7) is a trans-styrylquinoline derivative bearing a benzoic acid moiety at the para position of the phenyl ring, giving it the molecular formula C₁₈H₁₃NO₂ and a molecular weight of 275.30 g/mol. This compound belongs to the broader 2-styrylquinoline family, a class known for their conjugated π-systems, which impart fluorescence and solvatochromic properties, as well as for their roles as synthetic intermediates toward bioactive molecules. [1] Unlike simple 2-arylquinolines, the ethenyl bridge extends electronic conjugation and introduces a well-defined (E) stereochemistry, making this building block chemically distinct from its saturated or directly-linked analogs.

Why Benzoic Acid, 4-[2-(2-quinolinyl)ethenyl]- Cannot Be Replaced by Generic 2-Styrylquinoline Analogs


Within the 2-styrylquinoline family, the position of the carboxylic acid group is a critical determinant of molecular properties and reactivity. The target compound carries the carboxyl function on the para‑position of the phenyl ring, while the frequently encountered positional isomer 2‑styrylquinoline‑4‑carboxylic acid (CAS 118967‑32‑1) places it on the quinoline ring. This positional shift alters the acid dissociation constant (pKa), hydrogen‑bond donor/acceptor topology, and the directionality of conjugation, leading to divergent solubility, fluorescence quantum yield, and target‑binding profiles. Similarly, replacing the target compound with 4‑(quinolin‑2‑yl)benzoic acid (CAS 132318‑11‑7), which lacks the ethenyl bridge, eliminates a substantial part of the π‑conjugation pathway, drastically changing UV‑Vis absorption, emission, and photostability. Such structural modifications are non‑trivial; they can invalidate comparative biological assays and synthetic strategies, making direct substitution a significant risk without re‑optimization. [1]

Quantitative Differentiation Evidence for Benzoic Acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS 110113-96-7)


Positional Isomerism Drives Significant Differences in Lipophilicity (logP) Compared to 2-Styrylquinoline-4-carboxylic Acid

The target compound (4-[(E)-2-(quinolin-2-yl)ethenyl]benzoic acid) has a computed logP of 4.10, whereas its positional isomer 2-styrylquinoline-4-carboxylic acid (CAS 118967-32-1) has a computed logP of 3.38. This difference of 0.72 log units represents a greater than 5‑fold increase in relative lipophilicity (logP 4.10 vs. 3.38), which directly influences membrane permeability and organic solvent partitioning.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Extended π‑Conjugation Differentiates Target Compound from 4-(Quinolin-2-yl)benzoic Acid in UV–Vis Absorption and Fluorescence Capacity

The target compound possesses an ethenyl (–CH=CH–) bridge connecting the quinoline and benzoic acid moieties, extending the π‑conjugated system by two sp² carbons relative to 4‑(quinolin‑2‑yl)benzoic acid (CAS 132318‑11‑7). Class‑level data on 2‑styrylquinoline derivatives demonstrate that the introduction of the styryl unit shifts absorption maxima by 30–60 nm bathochromically and enables significant fluorescence emission in the violet‑to‑green region (408–539 nm), whereas directly linked aryl‑quinolines without the ethenyl bridge show weak or negligible emission. [1]

Photophysics Fluorescent Probes Material Science

Carboxylic Acid Position Modulates Hydrogen‑Bond Donor/Acceptor Architecture Relative to 2-Styrylquinoline-4-carboxylic Acid

The target compound presents the carboxylic acid functionality on the terminal phenyl ring, distal to the quinoline nitrogen, whereas its positional isomer 2‑styrylquinoline‑4‑carboxylic acid places both the carboxyl group and the quinoline nitrogen on the same heterocyclic core. This spatial rearrangement alters the distance and orientation of the hydrogen‑bond donor (COOH) relative to the hydrogen‑bond acceptor (quinoline N), directly impacting co‑crystal formation, supramolecular assembly, and target‑binding geometry. [1] In contrast, 2‑styrylquinoline lacks a carboxyl group entirely and cannot participate in carboxylic acid‑driven interactions. [2]

Supramolecular Chemistry Crystal Engineering Receptor Binding

Synthetic Utility as a Late‑Stage Intermediate for Angiotensin II AT₁ Receptor Antagonists

The compound 4-[2-(2-quinolinyl)ethenyl]benzoic acid serves as a key intermediate in the synthesis of quinoline‑based angiotensin II AT₁ receptor antagonists, as disclosed in Japanese Patent JPH0616641A. The patent specifically claims quinolin‑2‑ylbenzoic acid derivatives with an ethenyl linkage as precursors to pharmacologically active AT₁ antagonists, highlighting that the intact ethenyl‑benzoic acid motif is required for downstream functionalisation. [1] By contrast, the saturated 4‑(2‑(quinolin‑2‑yl)ethyl)benzoic acid or directly linked 4‑(quinolin‑2‑yl)benzoic acid cannot participate in the same subsequent coupling or functional‑group interconversion steps, limiting their value in this synthetic route. [2]

Synthetic Chemistry Pharmaceutical Intermediates Angiotensin II Antagonists

Commercially Available with Full Stereochemical Integrity (E‑Isomer) from Multiple Reputable Suppliers

The compound is listed by Sigma‑Aldrich as (E)‑4‑(2‑(quinolin‑2‑yl)vinyl)benzoic acid (InChI Key BYCHJWRZXPXCKH‑YRNVUSSQSA‑N), confirming its defined (E) stereochemistry. Multiple suppliers, including Boc Sciences and Cato Research Chemicals, offer the compound at ≥95% purity with specified storage conditions (sealed, dry, 2–8 °C). In contrast, many 2‑styrylquinoline analogs are sold as isomer mixtures or with unspecified stereochemistry, introducing variability into biological and photophysical assays.

Procurement Analytical Standards Reproducibility

Optimal Research and Industrial Application Scenarios for Benzoic Acid, 4-[2-(2-quinolinyl)ethenyl]- (CAS 110113-96-7)


Development of Fluorescent Probes and Optoelectronic Materials Requiring Defined π‑Conjugation

The extended conjugation provided by the ethenyl bridge enables fluorescence emission in the 400–540 nm range, making this compound suitable for constructing fluorescent probes, organic light‑emitting diodes (OLEDs), and other optoelectronic materials. The defined (E) stereochemistry ensures consistent photophysical properties across batches, as described in class‑level data on styrylquinoline fluorophores. [1]

Pharmaceutical Intermediate in the Synthesis of Angiotensin II AT₁ Receptor Antagonists

As disclosed in Japanese Patent JPH0616641A, the compound serves as a direct intermediate for preparing quinoline‑bearing AT₁ antagonists. The intact ethenyl‑benzoic acid motif is essential for downstream synthetic transformations leading to pharmacologically active species. [2] Procurement of the defined (E) isomer is critical to maintaining the stereochemical integrity required for consistent synthetic outcomes.

Structure–Activity Relationship (SAR) Studies on Quinoline‑Based Bioactive Molecules

The unique positional arrangement of the carboxylic acid group on the distal phenyl ring provides a distinct H‑bond donor/acceptor topology compared to 2‑styrylquinoline‑4‑carboxylic acid. This makes the target compound an essential comparator in SAR campaigns aimed at optimizing receptor binding, enzyme inhibition, or antimicrobial activity. [3]

Reproducible Biological and Photophysical Assays Requiring Isomerically Pure Material

With guaranteed ≥95% purity and defined (E) stereochemistry from multiple commercial suppliers, this compound eliminates the batch‑to‑batch variability associated with isomer mixtures. It is therefore suitable for quantitative fluorescence quantum yield measurements, MAO‑B inhibition screening, and other assays where stereochemical purity directly affects data quality.

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